molecular formula C28H28FN3O3 B2611521 4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one CAS No. 1018125-07-9

4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2611521
CAS No.: 1018125-07-9
M. Wt: 473.548
InChI Key: NAZAAVZVQUFLHS-UHFFFAOYSA-N
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Description

4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodiazole ring, a pyrrolidinone ring, and multiple substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and pyrrolidinone precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include various solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products. Advanced techniques like continuous flow chemistry and automated synthesis may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including temperature and solvent variations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the substituents introduced.

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one
  • 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl (furan-2-yl)methanone

Uniqueness

4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

IUPAC Name

4-[1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O3/c1-18-10-19(2)12-24(11-18)35-17-23(33)16-32-26-9-4-3-8-25(26)30-28(32)20-13-27(34)31(15-20)22-7-5-6-21(29)14-22/h3-12,14,20,23,33H,13,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZAAVZVQUFLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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